molecular formula C29H27N2O10P B027707 beta-Methyl vinyl phosphate CAS No. 90776-59-3

beta-Methyl vinyl phosphate

Cat. No.: B027707
CAS No.: 90776-59-3
M. Wt: 594.5 g/mol
InChI Key: STULDTCHQXVRIX-PIYXRGFCSA-N
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Description

Diamthazole dihydrochloride is a synthetic antifungal compound that was historically used for the treatment of tinea pedis (athlete’s foot). It is a member of the benzothiazole class of compounds and has the molecular formula C₁₅H₂₅Cl₂N₃OS. The compound was withdrawn from the market due to its association with neuropsychiatric adverse reactions .

Mechanism of Action

Target of Action

Beta-Methyl Vinyl Phosphate (MAP) is primarily used as an intermediate in the synthesis of the antibiotic Meropenem . Meropenem is a broad-spectrum carbapenem antibiotic that targets bacterial cell wall synthesis .

Mode of Action

As an intermediate in the synthesis of Meropenem, MAP contributes to the antibiotic’s ability to inhibit bacterial cell wall synthesis . This is achieved by the antibiotic binding to penicillin-binding proteins (PBPs) within the bacterial cell wall, inhibiting the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This leads to cell wall weakening, eventual rupture, and bacterial cell death .

Biochemical Pathways

It is known that map is involved in the synthesis of meropenem, which acts on the bacterial cell wall synthesis pathway . By inhibiting the cross-linking of peptidoglycan chains, Meropenem disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .

Pharmacokinetics

Once synthesized into meropenem, the antibiotic exhibits good bioavailability and is known to be stable against degradation by renal dehydropeptidase-i, resulting in high urinary concentrations .

Result of Action

The primary result of MAP’s action, through its role in the synthesis of Meropenem, is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . This makes Meropenem effective against a broad range of Gram-positive and Gram-negative bacteria .

Action Environment

The efficacy and stability of MAP, as an intermediate in the synthesis of Meropenem, can be influenced by various environmental factors. For instance, the synthesis process must be carried out under controlled conditions to prevent degradation of the compound . Additionally, the effectiveness of the final antibiotic product can be influenced by factors such as the presence of other medications, the patient’s immune status, and the specific characteristics of the infecting bacteria .

Preparation Methods

The synthesis of diamthazole dihydrochloride involves several steps:

Chemical Reactions Analysis

Diamthazole dihydrochloride undergoes various chemical reactions:

Scientific Research Applications

Diamthazole dihydrochloride has been used in various scientific research applications:

    Chemistry: It serves as a model compound for studying benzothiazole derivatives.

    Biology: The compound has been used to investigate antifungal mechanisms and resistance.

    Medicine: Although withdrawn, it was initially used to treat fungal infections.

Comparison with Similar Compounds

Diamthazole dihydrochloride can be compared with other benzothiazole derivatives:

Diamthazole dihydrochloride’s unique structure and properties make it a compound of interest despite its withdrawal from the market. Its synthesis, reactions, and applications continue to be relevant in scientific research.

Properties

IUPAC Name

(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STULDTCHQXVRIX-PIYXRGFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N2O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437857
Record name 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90776-59-3
Record name (4-Nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90776-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl vinyl phosphate (map)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090776593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BETA-METHYL VINYL PHOSPHATE (MAP)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0V6A80W3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of β-methyl vinyl phosphate (MAP)?

A1: The X-ray powder diffraction data reveals that β-methyl vinyl phosphate (MAP) crystallizes in the monoclinic crystal system with the space group P21. The unit cell parameters are: a = 17.293(4) Å, b = 6.142(6) Å, c = 14.464(8) Å, α = γ = 90°, β = 112.048(0)°. The unit-cell volume is V = 1424.19 Å3, and it contains two molecules per unit cell (Z = 2) [].

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